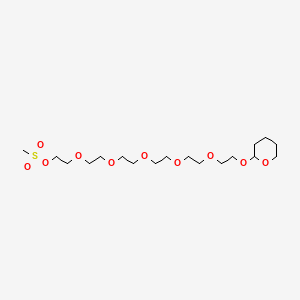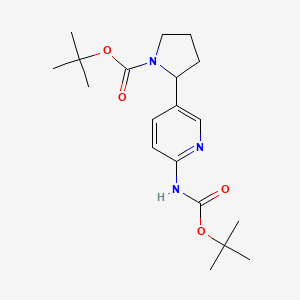
tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring and a pyridine ring, both of which are functionalized with tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Functionalization of the Pyridine Ring: The pyridine ring is functionalized with an amino group, which is then protected using a tert-butoxycarbonyl (Boc) group.
Coupling Reactions: The functionalized pyridine and pyrrolidine rings are coupled together using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).
Substitution Reactions: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used for coupling reactions.
Major Products
Deprotected Amines: Removal of Boc groups yields free amines.
Substituted Pyridines: Nucleophilic substitution results in various substituted pyridine derivatives.
Peptides: Coupling reactions produce peptides or peptide-like structures.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicinal chemistry, tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is used in the development of pharmaceuticals. Its functional groups allow for the modification of drug candidates to improve their pharmacokinetic properties.
Industry
In the industrial sector, the compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its ability to participate in various chemical reactions. The Boc protecting groups provide stability, while the amino and pyrrolidine groups allow for reactivity. The compound can interact with molecular targets such as enzymes and receptors, forming stable complexes that modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride
Uniqueness
tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring and a pyridine ring, both functionalized with Boc groups. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and industrial production.
Eigenschaften
Molekularformel |
C19H29N3O4 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
tert-butyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O4/c1-18(2,3)25-16(23)21-15-10-9-13(12-20-15)14-8-7-11-22(14)17(24)26-19(4,5)6/h9-10,12,14H,7-8,11H2,1-6H3,(H,20,21,23) |
InChI-Schlüssel |
HZEQIILQADIFEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)

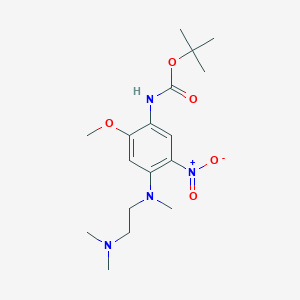
![(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)
![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)


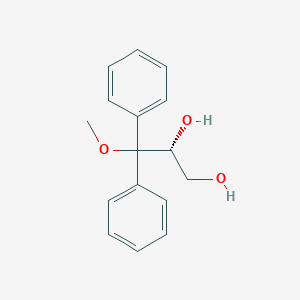


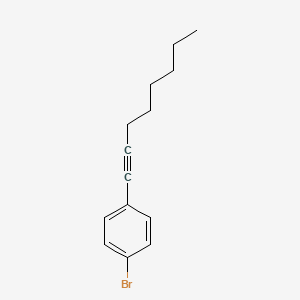
![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)
![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)
